5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide
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Overview
Description
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a chemical compound with the molecular formula C9H8N2O2·HBr It is a derivative of imidazo[1,2-a]pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 5-methylimidazo[1,2-a]pyridine and bromine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and solvents. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes the use of larger reactors, continuous flow systems, and automated control systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various reagents, such as halogens and alkyl halides, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitubercular properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for treating infectious diseases.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is similar to other imidazo[1,2-a]pyridine derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:
Imidazo[1,2-a]pyridine: The parent compound without the methyl group.
4-Methylimidazo[1,2-a]pyridine-2-carboxylic acid: A structural isomer with the methyl group at a different position.
3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid: Another isomer with the methyl group at a different position.
These compounds share similar structural features but may exhibit different biological activities and chemical properties.
Properties
IUPAC Name |
5-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.BrH/c1-6-3-2-4-8-10-7(9(12)13)5-11(6)8;/h2-5H,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCKCSMINIPOCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C(=O)O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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